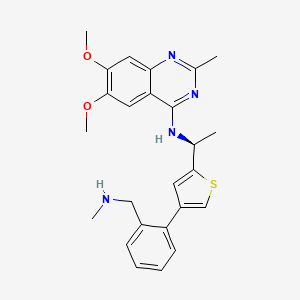

(S)-BAY-293

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6,7-dimethoxy-2-methyl-N-[(1S)-1-[4-[2-(methylaminomethyl)phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O2S/c1-15(24-10-18(14-32-24)19-9-7-6-8-17(19)13-26-3)27-25-20-11-22(30-4)23(31-5)12-21(20)28-16(2)29-25/h6-12,14-15,26H,13H2,1-5H3,(H,27,28,29)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEGLOYDTDILXDA-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2C(=N1)NC(C)C3=CC(=CS3)C4=CC=CC=C4CNC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=CC(=C(C=C2C(=N1)N[C@@H](C)C3=CC(=CS3)C4=CC=CC=C4CNC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-BAY-293: A Potent Inhibitor of the KRAS-SOS1 Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular target, mechanism of action, and pharmacological profile of (S)-BAY-293, a potent and selective inhibitor of the Son of sevenless homolog 1 (SOS1). All quantitative data is presented in structured tables, and detailed methodologies for key experiments are provided to facilitate reproducibility. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Core Target and Mechanism of Action

This compound is the active R-enantiomer of BAY-293. Its primary cellular target is Son of sevenless homolog 1 (SOS1) , a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, particularly KRAS.[1][2][3][4][5][6][7][8]

The activation of RAS is a pivotal event in cellular signaling, initiating downstream cascades such as the RAS-RAF-MEK-ERK pathway, which is crucial for cell proliferation and survival.[5][8] this compound exerts its inhibitory effect by disrupting the protein-protein interaction between SOS1 and KRAS.[1][3][4][5][6][7][8] This prevents SOS1 from catalyzing the exchange of GDP for GTP on KRAS, thereby locking KRAS in its inactive state and inhibiting downstream signaling. This mechanism makes this compound a valuable tool for investigating RAS-driven pathologies, including a wide range of cancers.[3][8]

Signaling Pathway

The following diagram illustrates the canonical RAS/MAPK signaling pathway and the point of inhibition by this compound.

Quantitative Data

The potency, cellular activity, and selectivity of BAY-293 have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of BAY-293

| Parameter | Value | Assay Type | Reference |

| IC50 (KRAS-SOS1 Interaction) | 21 nM | SOS1 Interaction Assay | [1][5][6][9] |

Table 2: Antiproliferative Activity of BAY-293 in Cancer Cell Lines

| Cell Line | KRAS Status | IC50 (nM) | Assay Duration | Reference |

| K-562 | Wild-Type | 1,090 ± 170 | 72 hours | [1][5] |

| MOLM-13 | Wild-Type | 995 ± 400 | 72 hours | [1][5] |

| NCI-H358 | G12C Mutant | 3,480 ± 100 | 72 hours | [1][5] |

| Calu-1 | G12C Mutant | 3,190 ± 50 | 72 hours | [1][5] |

| BH828 | - | 1,700 | - | [10] |

| BH837 | - | 3,700 | - | [10] |

| BxPC3 | Wild-Type | 2,070 ± 620 | - | [9] |

| MIA PaCa-2 | G12C Mutant | 2,900 ± 760 | - | [9] |

| AsPC-1 | G12D Mutant | 3,160 ± 780 | - | [9] |

Table 3: Selectivity Profile of BAY-293

| Target Family | Specific Targets | Activity | Reference |

| Guanine Nucleotide Exchange Factors (GEFs) | SOS2, MCF2L (DBS) | IC50 > 20,000 nM | [9] |

| Kinases | 358 kinases at 1µM | > 67% remaining activity | [9] |

| GPCRs and Transporters | HTR2A, ADRA2C, HRH2, HTR1D, TMEM97, CHRM1, ADRA1D | Ki = 130.87 - 337.65 nM | [9] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

SOS1-KRAS Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is designed to measure the direct interaction between SOS1 and KRAS and to quantify the inhibitory effect of compounds like this compound.

Principle: The assay utilizes HTRF technology, which is based on Förster's Resonance Energy Transfer (FRET) between a donor (e.g., Terbium cryptate) and an acceptor (e.g., XL665) fluorophore. Tagged recombinant KRAS and SOS1 proteins are used. When the proteins interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. An inhibitor of the interaction will disrupt this proximity and reduce the FRET signal.[11][12]

Materials:

-

Tagged human recombinant KRAS (e.g., Tag1-KRAS)

-

Tagged human recombinant SOS1 (e.g., Tag2-SOS1)

-

Anti-Tag1 antibody labeled with Terbium cryptate (donor)

-

Anti-Tag2 antibody labeled with XL665 (acceptor)

-

GTP

-

Assay buffer

-

Low-volume 384-well white plates

-

HTRF-compatible plate reader

Procedure:

-

Dispense the test compound (this compound) or vehicle control into the wells of the 384-well plate.

-

Prepare a mix of GTP and Tag1-KRAS protein in assay buffer and add it to the wells.

-

Add the Tag2-SOS1 protein to the wells.

-

Prepare a premix of the anti-Tag1-Terbium and anti-Tag2-XL665 antibodies in detection buffer and dispense it into the wells.

-

Seal the plate and incubate at room temperature for the recommended time (e.g., 15 minutes to overnight).[13]

-

Read the plate on an HTRF-compatible reader, measuring the emission at both the acceptor and donor wavelengths.

-

Calculate the HTRF ratio and determine the IC50 values for the test compound.

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the effect of this compound on the viability and proliferation of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[2][10]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or SDS-HCl solution)

-

96-well plates

-

Multi-channel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells/well) and allow them to adhere overnight.[14]

-

Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 72 hours).[1] Include vehicle-treated and untreated controls.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]

-

Incubate the plate in the dark at room temperature for at least 2 hours, with shaking to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.[2]

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

RAS Activation Assay (Pull-down Assay)

This assay is used to determine the levels of active, GTP-bound RAS in cell lysates following treatment with this compound.

Principle: This method utilizes the RAS-binding domain (RBD) of the RAF1 kinase, which specifically binds to the active, GTP-bound form of RAS. The RBD is typically fused to an affinity tag (e.g., GST) and immobilized on agarose beads. When cell lysates are incubated with these beads, active RAS is selectively pulled down. The amount of pulled-down RAS is then quantified by Western blotting.[15][16]

Materials:

-

Cells treated with this compound or control

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

RAF1 RBD-agarose beads

-

Anti-RAS antibody

-

SDS-PAGE and Western blotting reagents and equipment

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells on ice with lysis buffer.

-

Clarify the lysates by centrifugation.

-

Incubate the cleared lysates with RAF1 RBD-agarose beads at 4°C with gentle agitation to pull down active RAS.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody against RAS, followed by an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative amount of active RAS.

Western Blot Analysis of pERK and Total ERK

This technique is used to assess the phosphorylation status of ERK, a key downstream effector in the RAS-MAPK pathway, following treatment with this compound.

Principle: Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate. By using antibodies that specifically recognize the phosphorylated form of ERK (pERK) and total ERK, the effect of this compound on ERK activation can be determined.

Materials:

-

Cells treated with this compound or control

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

SDS-PAGE and Western blotting reagents and equipment

Procedure:

-

Treat cells with this compound for the desired time (e.g., 60 minutes).[1][5]

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against pERK.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal.

-

Strip the membrane and re-probe with the antibody against total ERK to ensure equal protein loading.

-

Quantify the band intensities and express the level of pERK as a ratio to total ERK.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. BAY-293 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. BAY-293 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Therapy Detail [ckb.genomenon.com]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. Probe BAY-293 | Chemical Probes Portal [chemicalprobes.org]

- 10. cosmobiousa.com [cosmobiousa.com]

- 11. revvity.com [revvity.com]

- 12. revvity.com [revvity.com]

- 13. blossombio.com [blossombio.com]

- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 15. cellbiolabs.com [cellbiolabs.com]

- 16. Active GTPase Pulldown Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthetic Pathway of (S)-BAY-293: A Technical Overview

(S)-BAY-293 has emerged as a crucial chemical tool in the study of RAS-driven cancers. While its enantiomer, (R)-BAY-293, is a potent inhibitor of the interaction between KRas and Son of Sevenless 1 (SOS1), this compound serves as a valuable negative control for in vitro and in vivo studies, helping to elucidate the specific effects of its active counterpart.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and biological context of this compound for researchers, scientists, and drug development professionals.

Discovery and Mechanism of Action

(R)-BAY-293 was identified through a combination of high-throughput screening and fragment-based screening as a potent inhibitor of the KRAS-SOS1 interaction, with a half-maximal inhibitory concentration (IC50) of 21 nM.[2][3][4] SOS1 is a guanine nucleotide exchange factor (GEF) that facilitates the exchange of GDP for GTP on RAS proteins, leading to their activation.[3][5] By disrupting the KRAS-SOS1 protein-protein interaction, (R)-BAY-293 prevents the reloading of KRAS with GTP, thereby downregulating the active RAS population in tumor cells.[2] This inhibitory action effectively blocks the downstream RAS-RAF-MEK-ERK signaling pathway, which is critical for cell proliferation and survival.

This compound, as the inactive enantiomer, does not exhibit significant inhibitory activity against the KRAS-SOS1 interaction and is therefore used to differentiate the specific biological effects of (R)-BAY-293 from any potential off-target or non-specific effects of the chemical scaffold.[1]

Quantitative Biological Data

The following tables summarize the key quantitative data for the active enantiomer, (R)-BAY-293, providing a reference for the activity that this compound lacks.

| Compound | Assay | IC50 (nM) | Reference |

| (R)-BAY-293 | KRAS-SOS1 Interaction | 21 | [2][3][4] |

| (R)-BAY-293 | RAS Activation (HeLa cells) | 410 | [6] |

| (R)-BAY-293 | pERK Inhibition (K-562 cells) | 180 | [6] |

| Cell Line | KRAS Status | Antiproliferative IC50 (nM) | Reference |

| K-562 | Wild-type | 1090 ± 170 | [4][5] |

| MOLM-13 | Wild-type | 995 ± 400 | [4] |

| NCI-H358 | G12C mutant | 3480 ± 100 | [4][5] |

| Calu-1 | G12C mutant | 3190 ± 50 | [4] |

| BxPC3 | Wild-type | 2070 ± 620 | [7] |

| MIA PaCa-2 | G12C mutant | 2900 ± 760 | [7] |

| AsPC-1 | G12D mutant | 3160 ± 780 | [7] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are methodologies for key assays used in the characterization of BAY-293 enantiomers.

Synthesis of this compound

While the seminal paper by Hillig et al. focuses on the discovery and activity of the active (R)-enantiomer, the synthesis of both enantiomers typically involves a chiral separation step or an asymmetric synthesis. A general synthetic approach for the quinazoline scaffold shared by both enantiomers has been described.[8] The final step involves the coupling of a chiral amine with the quinazoline core. For this compound, the corresponding (S)-amine would be utilized.

General Synthesis of the Quinazoline Scaffold: The synthesis of the quinazoline core generally follows established organic chemistry principles, often involving the reaction of an anthranilic acid derivative with a suitable nitrogen-containing reagent to form the heterocyclic ring system. Further modifications are then made to introduce the required substituents.

Chiral Amine Synthesis and Coupling: The synthesis of the chiral α-methylbenzylamine fragment can be achieved through various stereoselective methods. Once the desired (S)-enantiomer of the amine is obtained, it is coupled with the pre-functionalized quinazoline core, typically via a nucleophilic aromatic substitution or a related coupling reaction, to yield the final this compound product.

KRAS-SOS1 Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is used to measure the inhibitory effect of compounds on the protein-protein interaction between KRAS and SOS1.[9][10]

-

Reagents and Materials:

-

Tagged human recombinant KRAS (e.g., GST-tagged) and SOS1 (e.g., His-tagged) proteins.

-

HTRF detection reagents: Terbium cryptate-labeled anti-tag antibody (donor) and an XL665-labeled anti-tag antibody (acceptor).

-

Assay buffer.

-

Test compounds (including this compound and (R)-BAY-293) and controls.

-

Low-volume 384-well white plates.

-

-

Procedure:

-

Dispense test compounds or vehicle control into the wells of the assay plate.

-

Add a pre-mixed solution of the tagged KRAS and SOS1 proteins to the wells.

-

Add the HTRF detection reagents.

-

Incubate the plate at room temperature to allow for protein-protein interaction and antibody binding.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).

-

The HTRF ratio (665 nm / 620 nm) is calculated and used to determine the degree of inhibition.

-

Cell Proliferation Assay (MTT Assay)

This assay is used to determine the effect of compounds on the viability and proliferation of cancer cell lines.[7][11]

-

Reagents and Materials:

-

Cancer cell lines of interest.

-

Complete cell culture medium.

-

Test compounds (including this compound and (R)-BAY-293).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

96-well plates.

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

-

Visualizations

Signaling Pathway

The following diagram illustrates the RAS-RAF-MEK-ERK signaling pathway, which is inhibited by (R)-BAY-293.

Caption: The RAS-RAF-MEK-ERK signaling cascade initiated by receptor tyrosine kinases.

Experimental Workflow

The following diagram outlines the general workflow for testing the efficacy of compounds like this compound.

Caption: A streamlined workflow for the synthesis and evaluation of a test compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pnas.org [pnas.org]

- 3. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS-SOS1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. BAY-293 (BAY293) | SOS1 inhibitor | Probechem Biochemicals [probechem.com]

- 7. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. revvity.com [revvity.com]

- 10. revvity.com [revvity.com]

- 11. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-BAY-293 chemical structure and properties

An In-depth Technical Guide on (S)-BAY-293 and its Active Enantiomer

Introduction

This compound serves as a negative control for its potent, cell-active R-enantiomer, BAY-293.[1] BAY-293 is a selective inhibitor of the protein-protein interaction between Son of Sevenless 1 (SOS1) and KRas.[2] SOS1 is a guanine nucleotide exchange factor (GEF) that facilitates the exchange of GDP for GTP on Ras, leading to the activation of the Ras signaling pathway.[3] By disrupting the KRAS-SOS1 interaction, BAY-293 effectively blocks this activation and subsequent downstream signaling through the RAS-RAF-MEK-ERK pathway.[4] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound and its active counterpart, BAY-293.

Chemical Structure and Properties

This compound and its active (R)-enantiomer share the same chemical formula and molecular weight, differing only in their stereochemistry. The IUPAC name for the active (R)-enantiomer is (R)-6,7-dimethoxy-2-methyl-N-[1-[4-[2-[(methylamino)methyl]phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine.[4][5]

Table 1: Physicochemical Properties of BAY-293

| Property | Value | Reference |

| Chemical Formula | C25H28N4O2S | [6] |

| Molecular Weight | 448.59 g/mol | [4] |

| CAS Number | 2244904-69-4 ((S)-enantiomer) | [1] |

| 2244904-70-7 ((R)-enantiomer) | [4] | |

| Purity | ≥98% (HPLC) | [4] |

| Solubility | Soluble in DMSO (≥57.3 mg/mL) and Ethanol (≥24 mg/mL). Insoluble in water. | [2][7] |

| Canonical SMILES | C--INVALID-LINK--Nc1nc(C)nc(cc2OC)c1cc2OC | [7] |

| InChI Key | WEGLOYDTDILXDA-OAHLLOKOSA-N | [4][6] |

Biological Activity and Mechanism of Action

The active enantiomer, BAY-293, is a potent inhibitor of the KRas-SOS1 interaction with an IC50 of 21 nM.[2][4][8] This inhibition prevents the activation of Ras, leading to the downregulation of the downstream RAS-RAF-MEK-ERK signaling pathway.[4] Consequently, BAY-293 demonstrates antiproliferative activity against various cancer cell lines, including those with wild-type KRAS and KRAS G12C mutations.[8] In contrast, this compound is utilized as a negative control in experiments to ensure that the observed biological effects are due to the specific inhibition of the KRas-SOS1 interaction by the active (R)-enantiomer.[1]

Signaling Pathway Inhibition

The following diagram illustrates the point of intervention of BAY-293 in the RAS signaling cascade.

Quantitative Biological Data

The inhibitory and antiproliferative activities of the active (R)-enantiomer, BAY-293, have been quantified across various assays and cell lines.

Table 2: In Vitro Activity of (R)-BAY-293

| Assay/Cell Line | KRAS Status | IC50 Value | Reference |

| KRas-SOS1 Interaction | N/A | 21 nM | [2][4][8] |

| K-562 | Wild-type | 1.09 µM | [6][8] |

| MOLM-13 | Wild-type | 0.995 µM | [6][8] |

| NCI-H358 | G12C Mutant | 3.48 µM | [6][8] |

| Calu-1 | G12C Mutant | 3.19 µM | [6][8] |

| BxPC3 (Pancreatic) | Wild-type | 2.07 µM | [9] |

| MIA PaCa-2 (Pancreatic) | G12C Mutant | 2.90 µM | [9] |

| AsPC-1 (Pancreatic) | G12D Mutant | 3.16 µM | [9] |

Experimental Protocols

The characterization of this compound and its active enantiomer involves a variety of standard and specialized experimental procedures.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of both this compound and BAY-293 is typically assessed using reverse-phase HPLC.

-

Sample Preparation: A stock solution of the compound is prepared in a suitable solvent, such as DMSO. This is then diluted to an appropriate concentration with the mobile phase.

-

Chromatographic Conditions: A C18 column is commonly used with a gradient elution system, for example, a mixture of water and acetonitrile with a modifying agent like trifluoroacetic acid.

-

Detection: The eluting compound is detected by a UV detector at a wavelength where the compound has maximum absorbance (e.g., 216, 250, 328, 342 nm).[6]

-

Data Analysis: The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

KRas-SOS1 Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is used to quantify the inhibitory effect of compounds on the protein-protein interaction.

-

Reagents: Recombinant, tagged KRas and SOS1 proteins are used. An antibody-donor conjugate and an antibody-acceptor conjugate that bind to the respective tags on the proteins are also required.

-

Procedure:

-

The compound of interest (e.g., BAY-293) is incubated with the KRas and SOS1 proteins.

-

The detection antibodies are then added.

-

If KRas and SOS1 interact, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal upon excitation.

-

-

Data Analysis: The HTRF signal is measured. A decrease in the signal in the presence of the inhibitor indicates disruption of the KRas-SOS1 interaction. The IC50 value is determined by fitting the dose-response curve.

Cell Proliferation Assay (MTT Assay)

The antiproliferative effects of BAY-293 are evaluated using assays like the MTT assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of BAY-293 (and this compound as a negative control) for a specified period (e.g., 72 hours).[8]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Data Analysis: The absorbance is read on a plate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a targeted inhibitor like BAY-293.

Synergistic Effects and Further Research

Research has shown that BAY-293 exhibits synergistic antiproliferative effects when combined with KRAS G12C inhibitors like ARS-853.[4] This suggests that a dual-targeting approach, inhibiting both the active and inactive states of KRAS, could be a promising therapeutic strategy.[7] Furthermore, studies have explored the synergistic effects of BAY-293 with a wide range of other agents, including modulators of glucose metabolism, cell cycle inhibitors, and various chemotherapeutics, particularly in non-small cell lung cancer and pancreatic cancer models.[9][10] this compound remains a crucial tool in these studies to confirm the on-target effects of its active enantiomer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BAY 293 | Ras GTPases | Tocris Bioscience [tocris.com]

- 5. BAY-293 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. caymanchem.com [caymanchem.com]

- 7. apexbt.com [apexbt.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. d-nb.info [d-nb.info]

- 10. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of SOS1 in the KRAS Activation Pathway: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the Son of Sevenless homolog 1 (SOS1) protein and its critical role as a guanine nucleotide exchange factor (GEF) in the activation of the KRAS proto-oncogene. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and signal transduction research. Herein, we delve into the molecular mechanisms of SOS1-mediated KRAS activation, the intricate allosteric regulation that governs this process, and the therapeutic implications of its inhibition in KRAS-driven malignancies.

The KRAS Activation Cycle: A SOS1-Driven Molecular Switch

KRAS, a member of the RAS superfamily of small GTPases, functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[1] This transition is a critical control point in cellular signaling, governing pathways responsible for cell proliferation, survival, and differentiation. The intrinsic rate of GTP hydrolysis by KRAS is slow; therefore, the activation state of KRAS is predominantly regulated by two classes of proteins: GTPase activating proteins (GAPs), which accelerate GTP hydrolysis and inactivate KRAS, and Guanine Nucleotide Exchange Factors (GEFs), which promote the dissociation of GDP and the subsequent binding of GTP, thereby activating KRAS.[2]

SOS1 is a ubiquitously expressed and pivotal GEF for KRAS.[2][3] Its primary function is to catalyze the exchange of GDP for GTP on KRAS, a rate-limiting step in RAS activation.[4] This action is initiated in response to upstream signals, such as the activation of receptor tyrosine kinases (RTKs).

The Molecular Architecture of SOS1 and its Interaction with KRAS

SOS1 is a large, multidomain protein comprising several key functional regions that orchestrate its catalytic activity and regulation.[5]

-

CDC25 (Cell Division Cycle 25) Homology Domain: This is the catalytic core of SOS1, directly responsible for interacting with the switch regions of KRAS to facilitate nucleotide exchange.[6]

-

REM (Ras Exchanger Motif) Domain: Located adjacent to the CDC25 domain, the REM domain plays a crucial role in stabilizing the nucleotide-free state of KRAS during the exchange reaction. It also houses the allosteric binding site for RAS-GTP.[5][6]

-

DH (Dbl Homology) and PH (Pleckstrin Homology) Domains: These domains are involved in the autoinhibition of SOS1 and its activation of the Rac GTPase.[7] The DH domain can sterically block the allosteric RAS binding site on the REM domain, maintaining SOS1 in an inactive state.[6]

-

Histone Fold Domain: This N-terminal domain contributes to the autoinhibited conformation of SOS1.[7]

-

Proline-rich C-terminal tail: This region mediates the interaction with adaptor proteins containing SH3 domains, such as Grb2.[8]

The activation of KRAS by SOS1 is a highly dynamic process initiated by the recruitment of the Grb2-SOS1 complex to the plasma membrane upon RTK activation.[9][10] This translocation brings SOS1 into proximity with membrane-anchored KRAS.

Allosteric Regulation: A Positive Feedback Loop in KRAS Activation

A key feature of SOS1-mediated KRAS activation is its allosteric regulation by KRAS-GTP, which creates a potent positive feedback loop.[5] SOS1 possesses a second RAS-binding site, distinct from the catalytic site, located on the REM domain.[6] The binding of KRAS-GTP to this allosteric site induces a conformational change in SOS1 that enhances its GEF activity at the catalytic site by up to 100-fold.[11] This mechanism allows for a rapid and robust amplification of KRAS signaling once a threshold of KRAS-GTP is achieved. Molecular dynamics simulations have revealed that the binding of KRAS-GTP to the allosteric site relieves the autoinhibition imposed by the DH domain, promoting an open, active conformation of SOS1.[6]

Quantitative Analysis of the SOS1-KRAS Interaction

The interaction between SOS1 and KRAS has been characterized by various biophysical techniques, providing quantitative insights into their binding affinity and the efficacy of inhibitors.

| Parameter | Value | Method | Reference |

| Kd (SOS1:KRAS WT) | 8.3 ± 0.6 µM | Microscale Thermophoresis | [12] |

| Kd (SOS1:KRAS V14I) | 0.22 ± 0.1 µM | Microscale Thermophoresis | [12] |

| Kd (SIAIS562055:SOS1) | 95.9 nM | Surface Plasmon Resonance (SPR) | [13] |

| IC50 (BAY-293) | 21 nM | KRAS-SOS1 Interaction Assay | [14] |

| IC50 (BI-3406) | - | KRAS-SOS1 Interaction Assay | [3] |

| IC50 (MRTX0902) | - | KRAS-SOS1 Interaction Assay | [15] |

| IC50 (SIAIS562055) | 95.7 nM (KRAS G12C) | Homogeneous Time-Resolved Fluorescence (HTRF) | [13] |

| IC50 (SIAIS562055) | 134.5 nM (KRAS G12D) | Homogeneous Time-Resolved Fluorescence (HTRF) | [13] |

Table 1: Quantitative data on SOS1-KRAS interaction and inhibitor potency.

Experimental Protocols for Studying the SOS1-KRAS Pathway

In Vitro Guanine Nucleotide Exchange Factor (GEF) Assay

This assay measures the ability of SOS1 to catalyze the exchange of GDP for a fluorescent GTP analog on KRAS.

Materials:

-

Recombinant purified human KRAS protein (GDP-loaded)

-

Recombinant purified human SOS1 catalytic domain (SOS1cat)

-

Fluorescent GTP analog (e.g., mant-GTP or BODIPY-GTP)

-

Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT

-

96-well black microplate

-

Fluorescence plate reader

Protocol:

-

Prepare a reaction mixture containing KRAS-GDP (final concentration ~1 µM) in assay buffer.

-

Add the SOS1 inhibitor to be tested at various concentrations to the wells of the microplate.

-

Add the KRAS-GDP solution to the wells.

-

Initiate the reaction by adding a mixture of SOS1cat (final concentration ~100 nM) and the fluorescent GTP analog (final concentration ~1 µM).

-

Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths will depend on the fluorescent analog used).

-

The initial rate of the reaction is determined from the linear phase of the fluorescence curve.

-

Calculate the IC50 value for the inhibitor by plotting the initial rates against the inhibitor concentration.

Co-Immunoprecipitation (Co-IP) of Endogenous SOS1 and KRAS

This method is used to verify the interaction between SOS1 and KRAS in a cellular context.

Materials:

-

Cell line of interest (e.g., HEK293T, or a cancer cell line with endogenous or overexpressed tagged proteins)

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors.

-

Antibodies: Anti-SOS1 antibody, anti-KRAS antibody, and a negative control IgG.

-

Protein A/G agarose beads.

-

Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40).

-

SDS-PAGE and Western blotting reagents.

Protocol:

-

Culture and harvest cells.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation.

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the primary antibody (anti-SOS1 or anti-KRAS) or control IgG overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for an additional 2-4 hours at 4°C.

-

Wash the beads 3-5 times with cold wash buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the reciprocal protein (e.g., blot for KRAS if you immunoprecipitated with anti-SOS1).

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This high-throughput assay quantifies the protein-protein interaction between SOS1 and KRAS.

Materials:

-

Tagged recombinant human KRAS (e.g., GST-tagged) and SOS1 (e.g., His-tagged) proteins.

-

HTRF detection reagents: Terbium cryptate-labeled anti-tag antibody (donor) and an XL665-labeled anti-tag antibody (acceptor).

-

Assay Buffer: As recommended by the HTRF kit manufacturer.

-

384-well low volume white microplate.

-

HTRF-compatible plate reader.

Protocol:

-

Dispense the test compounds or vehicle control into the wells of the microplate.

-

Add a pre-mixed solution of tagged KRAS and tagged SOS1 to the wells.

-

Add the HTRF detection reagents (donor and acceptor antibodies).

-

Incubate the plate at room temperature for the time specified by the manufacturer (typically 1-4 hours).

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).

-

The HTRF ratio (665 nm / 620 nm) is proportional to the extent of the SOS1-KRAS interaction.

-

Calculate the percent inhibition for each compound and determine IC50 values.

Visualizing the SOS1-KRAS Activation Pathway and Experimental Workflows

Caption: SOS1-mediated KRAS activation signaling pathway.

Caption: Workflow for an in vitro GEF assay.

Caption: Workflow for Co-Immunoprecipitation.

Therapeutic Targeting of the SOS1-KRAS Interaction

The critical role of SOS1 in activating KRAS, particularly in the context of KRAS-mutant cancers, has made it an attractive therapeutic target.[3] Tumors harboring KRAS mutations often remain dependent on upstream signaling for maximal oncogenic output, a process in which SOS1 is a key player.[1] Several small molecule inhibitors have been developed that bind to a pocket on the CDC25 domain of SOS1, thereby disrupting its interaction with KRAS and preventing nucleotide exchange.[16] These inhibitors, such as BI-1701963 and MRTX0902, have shown promise in preclinical models, particularly in combination with other targeted agents like MEK inhibitors or direct KRAS G12C inhibitors.[15][16] The rationale for combination therapy lies in overcoming the adaptive resistance mechanisms that often limit the efficacy of single-agent therapies targeting the RAS-MAPK pathway.[4]

Conclusion

SOS1 is a master regulator of KRAS activation, functioning as a GEF that is itself subject to sophisticated allosteric control. Its central role in the RAS signaling cascade, especially in KRAS-driven cancers, has positioned it as a high-value target for therapeutic intervention. A thorough understanding of the molecular mechanisms governing the SOS1-KRAS axis, facilitated by the quantitative and methodological insights provided in this guide, is essential for the continued development of effective anti-cancer strategies.

References

- 1. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]

- 2. Post-translational modification of KRAS: potential targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Studying early structural changes in SOS1 mediated KRAS activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. portlandpress.com [portlandpress.com]

- 10. Allosteric regulation of GRB2 modulates RAS activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

- 13. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Advances in Clinical Research on SOS1 inhibitors [synapse.patsnap.com]

- 16. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

(S)-BAY-293: A Technical Guide to a Chemical Probe for RAS Biology

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of (S)-BAY-293, a potent and selective chemical probe for studying RAS biology. The RAS family of small GTPases (KRAS, NRAS, and HRAS) are critical signaling nodes that, when mutated, act as major oncogenic drivers in a significant fraction of human cancers.[1][2] The development of direct RAS inhibitors has been challenging, leading to alternative strategies such as targeting key protein-protein interactions that regulate RAS activity. This compound has emerged as an invaluable tool for investigating one such interaction: the activation of RAS by the Guanine Nucleotide Exchange Factor (GEF), Son of Sevenless 1 (SOS1).

Mechanism of Action: Disrupting the RAS Activation Cycle

RAS proteins function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[2] This activation is facilitated by GEFs like SOS1, which promote the exchange of GDP for GTP.[2][3][4] Mutated RAS proteins are often stuck in the active state, driving uncontrolled downstream signaling through pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, leading to cell proliferation and survival.[1][5][6]

This compound is a potent, cell-active small molecule that functions by directly inhibiting the protein-protein interaction between KRAS and SOS1.[1][2][3][7][8] By binding to a pocket on the SOS1 protein, this compound prevents the formation of the KRAS-SOS1 complex.[2][3] This disruption blocks the SOS1-mediated reloading of KRAS with GTP, thereby reducing the levels of active, GTP-bound RAS and downregulating oncogenic downstream signaling.[2][3][9] This pan-KRAS inhibitory mechanism is independent of the specific KRAS mutation type, making it a valuable tool for studying various RAS-driven cancers.[10][11]

Data Presentation: Potency, Selectivity, and Cellular Activity

This compound has been characterized extensively through biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Biochemical Potency and Selectivity of this compound | Target Interaction / Protein | Assay Type | IC50 / Ki | Reference | | :--- | :--- | :--- | :--- | | Primary Target | | KRAS-SOS1 Interaction | Protein-Protein Interaction | 21 nM |[1][2][5][7][8][12][13][14] | | Selectivity vs. Other GEFs | | SOS2 | Biochemical Assay | > 20,000 nM |[13][15] | | MCF2L | Biochemical Assay | > 20,000 nM |[13][15] | | Selectivity vs. Other Proteins | | KRAS WT-CRAF RBD | Biochemical Assay | > 20 µM |[14] | | CDC42 | Biochemical Assay | > 20 µM |[14] | | EGFR | Biochemical Assay | > 20 µM |[14] | | Closest Off-Targets (GPCR Scan) | | ADRA2C | Radioligand Binding | 130.87 nM (Ki) |[13][15] | | HTR2A | Radioligand Binding | 133.44 nM (Ki) |[13][15] | | HRH2 | Radioligand Binding | 139.82 nM (Ki) |[13][15] | | TMEM97 | Radioligand Binding | 179.81 nM (Ki) |[13] | | HTR1D | Radioligand Binding | 181.12 nM (Ki) |[13][15] | | CHRM1 | Radioligand Binding | 237.75 nM (Ki) |[13][15] | | ADRA1D | Radioligand Binding | 337.65 nM (Ki) |[13] |

Table 2: Cellular Activity of this compound | Cell Line | KRAS Status | Assay Type | IC50 (nM) | Reference | | :--- | :--- | :--- | :--- | :--- | | RAS Activation | | HeLa | Wild-Type | RAS-GTP Levels | 410 |[10][14] | | Calu-1 | G12C | RAS-GTP Levels | 200 |[10] | | Downstream Signaling | | K-562 | Wild-Type | pERK Inhibition | 180 |[14] | | Antiproliferative Activity | | K-562 | Wild-Type | Proliferation | 1,090 ± 170 |[1][12] | | MOLM-13 | Wild-Type | Proliferation | 995 ± 400 |[1][12] | | BxPC3 | Wild-Type | Proliferation | 2,070 ± 620 |[10] | | NCI-H358 | G12C | Proliferation | 3,480 ± 100 |[1][12] | | Calu-1 | G12C | Proliferation | 3,190 ± 50 |[1][12] | | MIA PaCa-2 | G12C | Proliferation | 2,900 ± 760 |[10] | | AsPC-1 | G12D | Proliferation | 3,160 ± 780 |[10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for assays used to characterize this compound.

3.1. KRAS-SOS1 Interaction Assay (Homogeneous Time-Resolved FRET - HTRF)

This assay quantifies the disruption of the KRAS-SOS1 interaction by a compound.

-

Reagents: Recombinant, tagged KRAS (e.g., GST-KRAS) and tagged SOS1 (e.g., His-SOS1), FRET donor- and acceptor-conjugated antibodies (e.g., anti-GST-Europium and anti-His-d2).

-

Procedure:

-

Dispense this compound in a dose-response range into a microplate.

-

Add KRAS and SOS1 proteins to the wells and incubate to allow for binding.

-

Add the donor and acceptor antibodies and incubate.

-

Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths.

-

-

Analysis: The HTRF ratio is calculated and plotted against the compound concentration. The IC50 value, representing the concentration at which the KRAS-SOS1 interaction is inhibited by 50%, is determined using a four-parameter logistic model.[16][17]

3.2. Cellular pERK Inhibition Assay (Western Blot)

This assay measures the inhibition of a key downstream effector of the RAS pathway.

-

Cell Culture: Plate cells (e.g., K-562) and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound for a specified time (e.g., 60 minutes).[1][12]

-

Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis & Transfer: Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% BSA in TBST).

-

Incubate with primary antibodies against phospho-ERK (pERK) and total ERK overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Densitometrically quantify the pERK and total ERK bands. The pERK/total ERK ratio is normalized to the vehicle control and plotted to determine the IC50.

3.3. Cell Proliferation (MTT) Assay

This colorimetric assay assesses the antiproliferative effects of a compound.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach.

-

Compound Treatment: Treat cells with a serial dilution of this compound and incubate for a prolonged period (e.g., 72 hours).[12]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.[18]

-

Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% proliferation). Calculate the IC50 value by fitting the dose-response curve.[18][19]

Synergistic Potential and Advanced Applications

A key finding is the synergistic potential of this compound when combined with other targeted agents.[13] Studies have shown that combining this compound with a covalent KRAS G12C inhibitor, such as ARS-853, results in synergistic antiproliferative activity in KRAS G12C-mutant cell lines.[3][5][6] This suggests that simultaneously blocking both the activation of wild-type RAS and the activity of mutant RAS can be a powerful therapeutic strategy. Synergy has also been observed with MEK inhibitors like trametinib.[10]

Phosphoproteome analysis has revealed that this compound's impact on downstream signaling can be dependent on the specific KRAS mutation and cellular context.[10] For instance, in MIA PaCa-2 cells (KRAS G12C), the probe affects AKT and p70 S6 kinase signaling, while in AsPC-1 cells (KRAS G12D), it alters the phosphorylation of CREB, EGFR, and ERK1/2.[10]

Conclusion: A Valuable Probe for In Vitro RAS Research

This compound is a potent and selective inhibitor of the KRAS-SOS1 interaction.[1][7][8] Its high affinity and well-characterized mechanism of action make it an indispensable chemical probe for the in vitro investigation of RAS biology.[1][3][13] It allows researchers to dissect the role of SOS1-mediated RAS activation in various cellular contexts and explore synergistic combinations with other inhibitors. While this compound is a powerful tool for laboratory research, it is important to note that it has not been optimized for bioavailability or in vivo studies and is not intended for clinical use.[3][10][13][18] Nevertheless, it serves as a critical benchmark compound for the ongoing development of clinically viable pan-RAS inhibitors.[10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS-SOS1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Discovery of novel SOS1 inhibitors using machine learning - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00063C [pubs.rsc.org]

- 5. BAY 293 | Ras GTPases | Tocris Bioscience [tocris.com]

- 6. rndsystems.com [rndsystems.com]

- 7. selleckchem.com [selleckchem.com]

- 8. axonmedchem.com [axonmedchem.com]

- 9. Therapy Detail [ckb.genomenon.com]

- 10. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BAY-293 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Probe BAY-293 | Chemical Probes Portal [chemicalprobes.org]

- 14. BAY-293 (BAY293) | SOS1 inhibitor | Probechem Biochemicals [probechem.com]

- 15. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]

- 16. researchgate.net [researchgate.net]

- 17. IC50 and EC50 | Graphstats Technologies [graphstats.net]

- 18. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantiomeric Specificity of BAY-293: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-293 is a potent and selective inhibitor of the protein-protein interaction between K-Ras and Son of Sevenless homolog 1 (SOS1), a critical guanine nucleotide exchange factor (GEF) for RAS proteins. This interaction is a key step in the activation of the RAS/MAPK signaling pathway, which is frequently dysregulated in human cancers. The inhibitory activity of BAY-293 resides exclusively in its (R)-enantiomer, highlighting a stringent stereochemical requirement for its biological function. This technical guide provides an in-depth overview of the enantiomeric specificity of BAY-293, including quantitative data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The RAS family of small GTPases (KRAS, HRAS, and NRAS) act as molecular switches in signal transduction pathways that control cell proliferation, differentiation, and survival. Mutations in RAS genes are among the most common oncogenic drivers in human cancers. SOS1 is a crucial activator of RAS proteins, catalyzing the exchange of GDP for GTP, which switches RAS to its active, signaling state. Therefore, inhibiting the KRAS-SOS1 interaction presents a compelling therapeutic strategy for treating RAS-driven cancers.[1][2]

BAY-293 has emerged as a valuable chemical probe for studying the biological consequences of SOS1 inhibition.[1][3] It selectively binds to SOS1 and disrupts its interaction with KRAS.[1][3] A key feature of BAY-293 is its high degree of enantiomeric specificity, with the biological activity being attributed to a single enantiomer.

Enantiomeric Specificity and Biological Activity

The inhibitory activity of BAY-293 against the KRAS-SOS1 interaction is highly specific to its (R)-enantiomer. The (S)-enantiomer is considered a negative control, exhibiting significantly lower or no activity. This stark difference in activity underscores the precise three-dimensional structural requirements for binding to the target protein, SOS1.

Table 1: Enantiomeric Specificity of BAY-293

| Enantiomer | Chemical Name | Biological Activity | IC50 (KRAS-SOS1 Interaction) |

| (R)-BAY-293 | (R)-6,7-Dimethoxy-2-methyl-N-(1-(4-(2-((methylamino)methyl)phenyl)thiophen-2-yl)ethyl)quinazolin-4-amine | Active Inhibitor | 21 nM[3][4][5] |

| (S)-BAY-293 | (S)-6,7-Dimethoxy-2-methyl-N-(1-(4-(2-((methylamino)methyl)phenyl)thiophen-2-yl)ethyl)quinazolin-4-amine | Negative Control | > 20,000 nM (inferred) |

Note: The IC50 value for the (S)-enantiomer is inferred from its designation as a negative control and the general understanding that such controls show minimal to no activity at concentrations where the active compound is potent.

Signaling Pathway

BAY-293 exerts its effect by intervening in the RAS/MAPK signaling cascade. By inhibiting the interaction between KRAS and SOS1, it prevents the loading of GTP onto KRAS, thereby keeping it in an inactive state. This, in turn, blocks the downstream signaling through the RAF-MEK-ERK pathway, which is crucial for cell proliferation.

Experimental Protocols

Asymmetric Synthesis or Chiral Separation of BAY-293 Enantiomers

a) Preparative Chiral High-Performance Liquid Chromatography (HPLC):

This is a common method for resolving enantiomers from a racemic mixture.

-

Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., cellulose or amylose carbamates), would be selected.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol, isopropanol, or acetonitrile) is typically used. The optimal ratio is determined through method development to achieve baseline separation of the enantiomers.

-

Detection: UV detection at a wavelength where BAY-293 has strong absorbance.

-

Procedure:

-

Dissolve the racemic BAY-293 in the mobile phase.

-

Inject the solution onto the preparative chiral HPLC system.

-

Collect the fractions corresponding to the two separated enantiomer peaks.

-

Evaporate the solvent from the collected fractions to obtain the isolated (R)- and (S)-enantiomers.

-

Confirm the enantiomeric purity of each fraction using analytical chiral HPLC.

-

b) Asymmetric Synthesis:

This approach involves synthesizing the desired enantiomer directly, avoiding the need for resolution. This could involve using a chiral auxiliary, a chiral catalyst, or a chiral starting material. The synthesis of the core structure of BAY-293 likely involves multi-step organic synthesis, and incorporating a stereoselective step would be key.

KRAS-SOS1 Interaction Assay

The inhibitory activity of BAY-293 enantiomers on the KRAS-SOS1 interaction can be quantified using various in vitro assays. Homogeneous Time-Resolved Fluorescence (HTRF) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) are commonly used technologies. The following is a generalized protocol based on commercially available HTRF assay kits.

-

Principle: The assay measures the proximity between tagged KRAS and tagged SOS1 proteins. When the proteins interact, a FRET (Förster Resonance Energy Transfer) signal is generated between a donor fluorophore on one protein and an acceptor fluorophore on the other. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.

-

Materials:

-

Recombinant human KRAS protein (e.g., tagged with GST)

-

Recombinant human SOS1 protein (e.g., tagged with 6xHis)

-

Anti-GST antibody conjugated to a FRET donor (e.g., Europium cryptate)

-

Anti-6xHis antibody conjugated to a FRET acceptor (e.g., d2)

-

Assay buffer

-

384-well low-volume microplates

-

Test compounds ((R)-BAY-293 and this compound) and controls

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

Add a small volume of the diluted compounds to the wells of the microplate.

-

Add the tagged KRAS and SOS1 proteins to the wells.

-

Add the donor and acceptor antibody conjugates to the wells.

-

Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

-

Read the fluorescence signal at the appropriate wavelengths for the donor and acceptor on an HTRF-compatible plate reader.

-

Calculate the ratio of the acceptor to donor fluorescence signals.

-

Plot the signal ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

The biological activity of the KRAS-SOS1 inhibitor BAY-293 is characterized by a high degree of enantiomeric specificity, with the (R)-enantiomer being the active component and the (S)-enantiomer serving as a negative control. This stereoselectivity highlights the precise structural requirements for effective inhibition of the KRAS-SOS1 protein-protein interaction. The methodologies outlined in this guide provide a framework for the separation and evaluation of BAY-293 enantiomers, which is crucial for researchers in the fields of cancer biology and drug discovery who are investigating the therapeutic potential of targeting the RAS signaling pathway. Further investigation into the asymmetric synthesis of (R)-BAY-293 could provide a more efficient route to this valuable research tool.

References

Structural Basis for SOS1 Inhibition by (R)-BAY-293: A Technical Guide

This technical guide provides an in-depth analysis of the structural and molecular basis for the inhibition of Son of Sevenless 1 (SOS1) by the potent and selective small molecule inhibitor, BAY-293. The content herein is intended for researchers, scientists, and professionals in the field of drug development and cancer biology, with a focus on RAS-driven malignancies.

Introduction

The Son of Sevenless 1 (SOS1) protein is a crucial guanine nucleotide exchange factor (GEF) that facilitates the activation of RAS proteins.[1][2][3] By catalyzing the exchange of GDP for GTP on RAS, SOS1 plays a pivotal role in the RAS/MAPK signaling pathway, which governs fundamental cellular processes such as proliferation, differentiation, and survival.[4] Mutations in RAS genes are among the most common oncogenic drivers in human cancers, rendering them constitutively active.[3][5][6][7] Targeting upstream activators of RAS, such as SOS1, represents a promising therapeutic strategy to mitigate the effects of these mutations.[3][8]

BAY-293 has emerged as a potent and selective inhibitor of the SOS1-KRAS interaction.[9][10] It effectively blocks the reloading of KRAS with GTP, thereby inhibiting downstream signaling and demonstrating antiproliferative activity.[5][6] It is important to note that the biologically active enantiomer is (R)-BAY-293 (also referred to as compound 23 in the primary literature), while the (S)-enantiomer is significantly less active.[3] This document will focus on the active (R)-enantiomer, hereafter referred to as BAY-293.

Quantitative Analysis of BAY-293 Inhibition

The inhibitory potency and selectivity of BAY-293 have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay | Target | Reference |

| IC50 | 21 nM | KRAS-SOS1 Interaction Assay | SOS1 | [5][7][9][10][11] |

| IC50 | > 20,000 nM | Biochemical Assay | SOS2 | [12] |

| IC50 | > 20,000 nM | Biochemical Assay | MCF2L (DBS) | [12] |

Table 1: Biochemical Potency and Selectivity of BAY-293.

| Cell Line | KRAS Status | IC50 (Antiproliferative Activity) | Reference |

| K-562 | Wild-Type | 1,090 nM | [11] |

| MOLM-13 | Wild-Type | 995 nM | [11] |

| NCI-H358 | G12C Mutant | 3,480 nM | [11] |

| Calu-1 | G12C Mutant | 3,190 nM | [11] |

Table 2: Cellular Antiproliferative Activity of BAY-293.

Structural Basis of Inhibition

X-ray crystallography has been instrumental in elucidating the precise binding mode of BAY-293 to SOS1. The co-crystal structure of BAY-293 with the catalytic domain of SOS1 (PDB ID: 5OVI) reveals that the inhibitor binds to a surface pocket on SOS1 immediately adjacent to the KRAS binding site.[5][13] This binding prevents the formation of the KRAS-SOS1 complex, thereby blocking the nucleotide exchange process.[5][6][13]

The binding of BAY-293 to this specific pocket on SOS1 disrupts the protein-protein interaction with KRAS, which is a key step in the activation of the RAS signaling pathway.[3][9][10] The high selectivity of BAY-293 for SOS1 over other GEFs, such as SOS2, is attributed to the specific amino acid residues that form this binding pocket.[12]

Signaling Pathways and Experimental Workflows

To better understand the context and mechanism of BAY-293 action, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for inhibitor characterization.

Caption: The RAS/MAPK signaling pathway and the point of inhibition by (R)-BAY-293.

Caption: Experimental workflow for the characterization of SOS1 inhibitors like BAY-293.

Caption: Logical diagram of the (R)-BAY-293 mechanism of action on SOS1.

Detailed Experimental Protocols

The characterization of BAY-293 involved a series of sophisticated biochemical, biophysical, and cell-based assays. Below are detailed methodologies for the key experiments cited.

KRAS/SOS1 Protein-Protein Interaction (PPI) Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay is used to quantify the inhibitory effect of compounds on the interaction between KRAS and SOS1.

-

Principle: The assay measures the proximity-based fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore conjugated to the interacting proteins. Inhibition of the interaction leads to a decrease in the FRET signal.

-

Methodology:

-

Recombinant KRAS protein (e.g., KRAS G12C) and the catalytic domain of SOS1 (SOS1cat) are used.

-

One protein is labeled with a donor fluorophore (e.g., terbium cryptate) and the other with an acceptor (e.g., d2).

-

The test compound (BAY-293) is serially diluted and incubated with the labeled proteins.

-

The reaction is initiated, and after an incubation period, the fluorescence is measured at two wavelengths (for the donor and acceptor).

-

The ratio of the acceptor to donor fluorescence is calculated, which is proportional to the extent of protein-protein interaction.

-

IC50 values are determined by plotting the HTRF signal ratio against the compound concentration.[14]

-

Surface Plasmon Resonance (SPR) Assay

SPR is employed to measure the real-time binding kinetics (association and dissociation rates) between BAY-293 and SOS1, or to assess the disruption of the KRAS-SOS1 interaction.

-

Principle: SPR detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte to a ligand immobilized on the chip.

-

Methodology (for interaction disruption):

-

Recombinant SOS1cat is immobilized on a sensor chip.

-

A solution containing KRAS G12C is injected over the chip surface to measure the baseline binding response.

-

A mixture of KRAS G12C and the test compound (BAY-293) is then injected.

-

A reduction in the binding response of KRAS to the immobilized SOS1 indicates that the compound is disrupting the interaction.[3]

-

Kinetic parameters (kon, koff) and binding affinity (KD) can be derived from the sensorgrams.

-

X-Ray Crystallography

This technique provides high-resolution structural information on how the inhibitor binds to its target protein.

-

Principle: X-rays are diffracted by the atoms in a protein crystal, and the resulting diffraction pattern is used to calculate the three-dimensional electron density map of the molecule, revealing its atomic structure.

-

Methodology:

-

The catalytic domain of SOS1 is expressed and purified.

-

Crystals of the SOS1 protein are grown.

-

The crystals are soaked in a solution containing BAY-293 to allow the compound to bind.

-

The co-crystals are then exposed to a high-intensity X-ray beam.

-

The diffraction data is collected and processed to solve the three-dimensional structure of the SOS1-BAY-293 complex.[13]

-

Cellular Phospho-ERK (pERK) Assay

This cell-based assay is used to determine if the inhibitor can block the downstream signaling of the RAS/MAPK pathway within a cellular context.

-

Principle: The assay measures the level of phosphorylated ERK, a key downstream kinase in the pathway, as a readout of pathway activation. Inhibition of SOS1 is expected to reduce pERK levels.

-

Methodology:

-

Cancer cell lines (e.g., K-562) are cultured and then treated with various concentrations of BAY-293 for a specified time.

-

The cells are lysed, and the protein concentration is determined.

-

The levels of pERK and total ERK are measured using methods such as Western blotting or ELISA with specific antibodies.

-

A reduction in the pERK/total ERK ratio in a dose-dependent manner indicates effective inhibition of the pathway in cells.[3][9]

-

(R)-BAY-293 is a highly potent and selective inhibitor of the SOS1-KRAS protein-protein interaction. Its mechanism of action is well-defined, involving direct binding to a specific pocket on the catalytic domain of SOS1, which sterically hinders the binding of KRAS. This allosteric inhibition prevents the SOS1-mediated activation of RAS, leading to the downregulation of the RAS/MAPK signaling pathway and subsequent antiproliferative effects in cancer cells. The detailed structural and functional characterization of BAY-293 provides a solid foundation for the continued development of SOS1 inhibitors as a therapeutic strategy for RAS-driven cancers.

References

- 1. rupress.org [rupress.org]

- 2. SOS1 - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]

- 5. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS-SOS1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. apexbt.com [apexbt.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]

- 13. rcsb.org [rcsb.org]

- 14. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

in vitro activity of (S)-BAY-293 on KRAS mutants

An In-Depth Technical Guide on the In Vitro Activity of (S)-BAY-293 on KRAS Mutants

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in vitro activity of this compound, a potent and selective pan-KRAS inhibitor. This compound functions by disrupting the interaction between KRAS and the Son of Sevenless 1 (SOS1), a crucial guanine nucleotide exchange factor (GEF).[1][2][3][4] This inhibition prevents the loading of GTP onto KRAS, thereby blocking its activation and subsequent downstream signaling cascades that are critical for tumor cell proliferation and survival.[2][5] This guide details the compound's biochemical potency, cellular activity against various KRAS mutants, and the experimental protocols used for its characterization.

Mechanism of Action

KRAS is a small GTPase that acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[6] The exchange of GDP for GTP is facilitated by GEFs, with SOS1 being a key activator.[2][5] Mutations in KRAS, such as the common G12C and G12D variants, lock the protein in a constitutively active state, driving oncogenesis. This compound is a small molecule inhibitor that targets the KRAS-SOS1 interaction, preventing this activation step.[2][4][6] By inhibiting SOS1, this compound effectively acts as a pan-KRAS inhibitor, as its mechanism is independent of the specific KRAS mutation type.[7] This leads to the downregulation of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway.[2][5][8]

Visualization of the KRAS Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical KRAS signaling pathway and the point of intervention for this compound.

Quantitative Data Summary

The in vitro efficacy of this compound has been quantified through various biochemical and cellular assays. The data below is summarized for easy comparison.

Table 1: Biochemical Activity of this compound

| Assay Type | Metric | Value (IC50) | Target/Conditions |

| KRAS-SOS1 Interaction Assay | IC50 | 21 nM | Cell-free disruption of KRAS-SOS1 binding |

| Nucleotide Exchange Assay | IC50 | 85.08 ± 4.32 nM | Inhibition of SOS1-mediated nucleotide exchange |

| KRAS G12C/SOS1 Binding Assay | IC50 | 0.21 µM | Cell-free binding inhibition |

Citations:[1][2][4][6][8][9][10]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | KRAS Status | Value (IC50) |

| KRAS Mutant | |||

| NCI-H358 | Non-Small Cell Lung Cancer | G12C | 3,480 ± 100 nM |

| Calu-1 | Non-Small Cell Lung Cancer | G12C | 3,190 ± 50 nM |

| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | G12C | 2.90 ± 0.76 µM |

| AsPC-1 | Pancreatic Ductal Adenocarcinoma | G12D | 3.16 ± 0.78 µM |

| Various PDAC Lines | Pancreatic Ductal Adenocarcinoma | Mutant | 0.95 to 6.64 µM |

| KRAS Wild-Type | |||

| K-562 | Chronic Myeloid Leukemia | Wild-Type | 1,090 ± 170 nM |

| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | 995 ± 400 nM |

| BxPC-3 | Pancreatic Ductal Adenocarcinoma | Wild-Type | 2.07 ± 0.62 µM |

| HeLa | Cervical Cancer | Wild-Type | ~410 nM (RAS-GTP reduction) |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Biochemical Assay: KRAS-SOS1 Interaction Inhibition

This assay quantifies the ability of this compound to directly disrupt the binding between KRAS and SOS1.

-

Objective: To determine the IC50 value of this compound for the inhibition of the KRAS-SOS1 interaction.

-

Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) or similar proximity-based assays are commonly used.[12]

-

Protocol:

-

Recombinant, purified KRAS (e.g., KRAS G12C) and the catalytic domain of SOS1 are used.[9]

-

One protein is labeled with a donor fluorophore (e.g., terbium cryptate) and the other with an acceptor fluorophore (e.g., d2).

-

A dilution series of this compound (typically in DMSO) is prepared.

-

The proteins and the inhibitor are incubated together in a microplate to allow binding to reach equilibrium.

-

The HTRF signal is read using a compatible plate reader. A high signal indicates protein proximity, while a low signal indicates disruption of the interaction.

-

IC50 curves are generated by plotting the HTRF signal against the inhibitor concentration and fitting the data to a four-parameter logistic model.

-

Cellular Assay: Cell Proliferation / Viability (MTT Assay)

This assay measures the effect of this compound on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability and proliferation.

-

Objective: To determine the anti-proliferative IC50 of this compound in various KRAS mutant and wild-type cell lines.

-

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay.[11][13]

-

Protocol:

-

Cell Seeding: Cells are harvested and seeded into 96-well microtiter plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.[11]

-

Compound Treatment: A serial dilution of this compound is prepared. The culture medium is replaced with medium containing the different concentrations of the compound. Control wells receive medium with vehicle (DMSO) only.[11]

-

Incubation: The plates are incubated for a specified period, typically 72 hours, under standard tissue culture conditions (37°C, 5% CO₂).[1]

-

MTT Addition: MTT reagent is added to each well and incubated for 1-4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[14]

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of approximately 450-570 nm.[11]

-

Analysis: The absorbance values are normalized to the vehicle-treated controls, and IC50 values are calculated by plotting percent viability against the logarithm of the compound concentration.[11]

-

Workflow for a Typical Cell Viability Assay

Target Engagement Assay: pERK Level Analysis

This assay determines if this compound engages its target in a cellular context by measuring the phosphorylation status of ERK, a key downstream effector in the MAPK pathway.

-

Objective: To confirm that this compound inhibits KRAS signaling by observing a reduction in phosphorylated ERK (pERK).

-

Methodology: Western Blotting or ELISA-based methods.

-

Protocol (Western Blot):

-

Cells (e.g., K-562) are treated with this compound for a short duration (e.g., 60 minutes).[1][2][5]

-

Following treatment, cells are harvested and lysed to extract total protein.

-

Protein concentration is quantified to ensure equal loading.

-

Proteins are separated by size via SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies specific for pERK and total ERK.

-

The membrane is washed and incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the signal is detected.

-

The intensity of the pERK band is normalized to the total ERK band to determine the extent of pathway inhibition. A reduction in the pERK/total ERK ratio indicates successful target engagement.[2]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. apexbt.com [apexbt.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rndsystems.com [rndsystems.com]

- 9. benchchem.com [benchchem.com]

- 10. Probe BAY-293 | Chemical Probes Portal [chemicalprobes.org]

- 11. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. hek293.com [hek293.com]

- 14. vigo-avocats.com [vigo-avocats.com]

Pan-KRAS Inhibitors: A Technical Guide to Foundational Research

For Researchers, Scientists, and Drug Development Professionals